molecular formula C16H17NO2 B3820073 N-(4-isopropoxyphenyl)benzamide

N-(4-isopropoxyphenyl)benzamide

Cat. No.: B3820073
M. Wt: 255.31 g/mol
InChI Key: GTKUVVAXMFGESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of amides involves a planar arrangement around the carbonyl carbon and the nitrogen. The C-N bond length is intermediate between a typical single bond and a double bond, indicating some degree of double bond character due to resonance .

Chemical Reactions of Amides Amides can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with halogens to form N-substituted amides .

Mechanism of Action

The mechanism of action of amides largely depends on their specific structure and the context in which they are used. For example, in the context of pharmaceuticals, the mechanism of action would depend on the specific drug and its target in the body .

Physical and Chemical Properties of Amides Amides generally have high boiling points and melting points due to the polarity of the amide group and the ability to form hydrogen bonds. Lower-molecular-weight amides are relatively soluble in water .

Safety and Hazards

Like all chemicals, amides should be handled with care. They can be harmful if swallowed or inhaled, and can cause skin and eye irritation. It’s important to use personal protective equipment when handling amides .

Future Directions

The study and application of amides, including “N-(4-isopropoxyphenyl)benzamide”, continue to be an active area of research. This includes the development of new synthetic methods, the design of new drugs, and the exploration of new materials .

Properties

IUPAC Name

N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12(2)19-15-10-8-14(9-11-15)17-16(18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKUVVAXMFGESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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